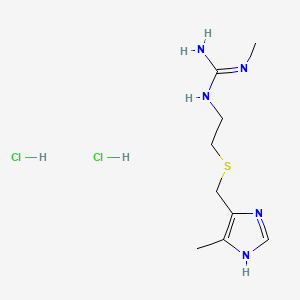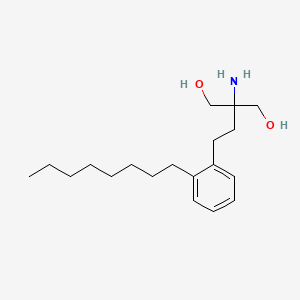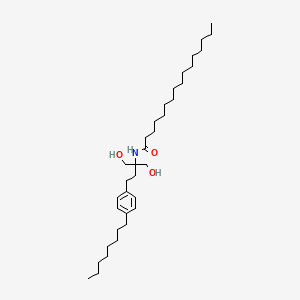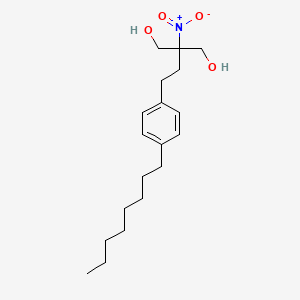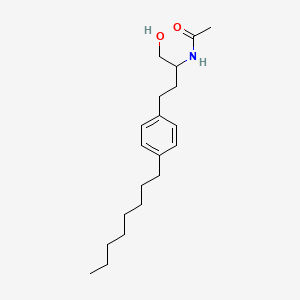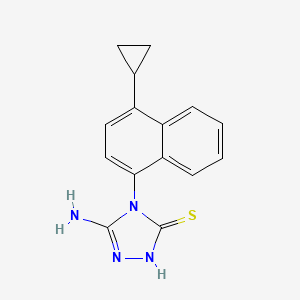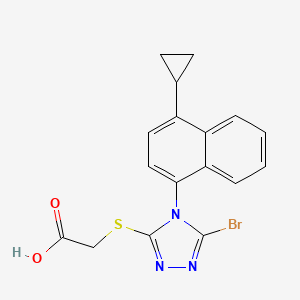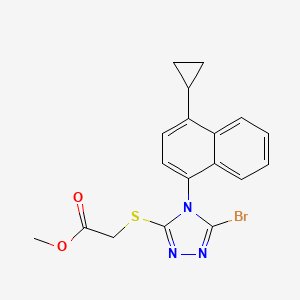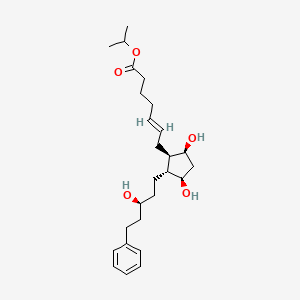
trans Latanoprost
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans Latanoprost is a synthetic prostaglandin F2 alpha analog used primarily in the treatment of glaucoma and ocular hypertension. It is known for its ability to reduce intraocular pressure by increasing the outflow of aqueous humor from the eye. This compound is widely used in ophthalmology due to its efficacy and relatively low incidence of systemic side effects .
Wissenschaftliche Forschungsanwendungen
Trans Latanoprost has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin analogs and their synthesis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension. .
Industry: Utilized in the development of ophthalmic solutions and implants for sustained drug delivery.
Wirkmechanismus
Mode of Action
Trans Latanoprost interacts with its target, the F prostanoid receptor, by acting as a selective agonist . This interaction increases the outflow of aqueous humor, a fluid in the eye . The increased outflow subsequently leads to a reduction in intraocular pressure .
Biochemical Pathways
The action of this compound affects the biochemical pathway of aqueous humor outflow. Specifically, it enhances the pressure-sensitive (presumed trabecular) outflow pathway and increases the pressure-insensitive (uveoscleral) outflow . This dual action on the outflow pathways helps in effectively reducing intraocular pressure .
Pharmacokinetics
this compound is absorbed through the cornea where the isopropyl ester prodrug is hydrolyzed by esterases to the biologically active acid . A decrease in intraocular pressure has been measured within 3–4 hours post-administration, reaches a maximum decrease at 8–12 hours, and can be maintained for a period of 24 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of intraocular pressure. This is achieved through the increased outflow of aqueous humor, leading to a decrease in the pressure within the eye . On a cellular level, this compound may induce differential expression of matrix metalloproteinases and tissue inhibitor of metalloproteinases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the pH of the tear film, and the health of the corneal epithelium can affect the absorption and effectiveness of this compound .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Trans Latanoprost interacts with prostaglandin receptors in the dermal papilla and the outer root sheath cells . It stimulates telogen follicles to enter early into anagen, prolongs anagen, decreases the duration of telogen, increases dermal papilla size, and enhances melanin production .
Cellular Effects
This compound influences cell function by interacting with prostaglandin receptors . It stimulates telogen follicles to enter early into anagen, prolongs anagen, decreases the duration of telogen, increases dermal papilla size, and enhances melanin production .
Molecular Mechanism
This compound acts as a selective F prostanoid (FP) receptor agonist . It increases the sclera’s permeability to aqueous humor, thus lowering intraocular pressure . This compound reduces both the diurnal and nocturnal intraocular pressure and has been shown to act synergistically with other anti-glaucoma medications .
Temporal Effects in Laboratory Settings
A study aimed at the development and validation of a reversed-phase high-performance liquid chromatography method for quantitative analysis of nanogram levels of this compound in the eye . The study compared the use of fluorescence vs ultraviolet (UV) detectors in this compound quantification .
Metabolic Pathways
This compound is an esterified prodrug of PGF 2α that is activated to the free acid in the cornea and then is fully hydrolyzed into the active this compound acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans Latanoprost involves multiple steps, including the enantioselective Krische allylation, olefin metathesis, silyl protection, hydrogenolysis, and organocatalyst-mediated Michael reaction. The process is highly efficient and achieves excellent diastereo- and enantioselectivities .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-performance liquid chromatography (HPLC) for purification. The compound is synthesized with a purity higher than 95%, and in some cases, novel high-purity (>99.2%) this compound is achieved through gravity chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Trans Latanoprost undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical reduction method.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products Formed: The major products formed from these reactions include various isomers and derivatives of this compound, which are used for further pharmacological studies and applications .
Vergleich Mit ähnlichen Verbindungen
Bimatoprost: Another prostaglandin analog used for glaucoma treatment. It has a similar mechanism of action but differs in its chemical structure and potency.
Tafluprost: Known for its preservative-free formulation, making it suitable for patients with sensitive eyes.
Travoprost: Similar in function but often preferred for its longer duration of action .
Uniqueness of Trans Latanoprost: this compound is unique due to its high efficacy in reducing intraocular pressure with minimal systemic side effects. Its ability to be synthesized with high purity and its effectiveness in both preserved and preservative-free formulations make it a versatile and valuable compound in ophthalmology .
Eigenschaften
IUPAC Name |
propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22-,23-,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXICVAJURFBLW-QKMKSKRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the main challenge in synthesizing Latanoprost, and how does the novel method described in the research address this issue?
A1: A major challenge in synthesizing Latanoprost is the separation of isomeric impurities, particularly 15(S)-latanoprost and 5,6-trans-latanoprost []. The novel synthetic method described utilizes a ten-step process with several optimized reactions, including a stereoselective reduction using (-)-diisopinocampheyl chloroborane to favor the desired S-isomer []. This method also incorporates a final purification step using normal-phase high-performance liquid chromatography, effectively separating Latanoprost from its isomers and achieving a high purity of 99.91% [].
Q2: Can you elaborate on the analytical method used to separate and quantify Latanoprost and its isomers? What type of column and mobile phase are employed for this purpose?
A2: The research utilizes a validated liquid chromatography method to achieve baseline separation of Latanoprost, 15(S)-latanoprost (impurity I), and 5,6-trans-latanoprost (impurity II) []. This method employs an NH2 column (aminopropyl silica column) and a specific mobile phase composed of heptane, 2-propanol, and acetonitrile in a ratio of 93:6:1 (v/v), with a small amount of water added []. This specific combination of stationary phase and mobile phase allows for differential interaction of Latanoprost and its isomers, enabling their successful separation and quantification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
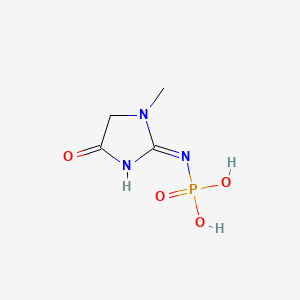
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)
